molecular formula C13H19BrN2O B1462168 1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-amine CAS No. 1094272-68-0

1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-amine

Cat. No. B1462168
CAS RN: 1094272-68-0
M. Wt: 299.21 g/mol
InChI Key: NUKBPCCODRGXDK-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methoxyphenyl)methylpiperidin-4-amine (1-BMPMA) is a synthetic derivative of piperidine, a cyclic nitrogen-containing heterocycle. This compound is a popular research chemical due to its wide range of applications in scientific research and laboratory experiments. 1-BMPMA has been studied extensively in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

The compound “1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-amine” is part of a broader class of chemicals that have been explored for various scientific applications. While direct studies on this specific compound are scarce, research on related compounds provides insight into the potential applications and the scientific interest in such molecules.

Dopamine D2 Receptor Ligands in Neuropsychiatric Disorders

Research into dopamine D2 receptor (D2R) ligands has shown that compounds with a piperidine moiety, similar to “1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-amine”, are significant in the treatment of neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. These compounds typically comprise an aromatic moiety, a cyclic amine, a central linker, and a lipophilic fragment, all of which are crucial for high D2R affinity. Studies have identified specific structural requirements for high D2R affinity, highlighting the importance of the piperidine ring and substituted phenyl groups in achieving potent therapeutic effects (Jůza et al., 2022).

Nucleophilic Aromatic Substitution Reactions

The chemical structure of “1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-amine” suggests its potential involvement in nucleophilic aromatic substitution reactions. These reactions are fundamental in organic chemistry for constructing complex molecules. Studies have detailed the mechanisms of such reactions, particularly involving nitro-aromatic compounds, which are analogous to the bromo- and methoxy-substituted aromatic systems in the compound of interest. This underscores the compound's relevance in synthetic chemistry for the development of novel pharmaceuticals and materials (Pietra & Vitali, 1972).

Recyclable Copper Catalyst Systems for C-N Bond Forming Reactions

The potential use of “1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-amine” in C-N bond-forming cross-coupling reactions has been indicated by research into recyclable copper catalyst systems. These systems facilitate reactions between aromatic, heterocyclic, and aliphatic amines with aryl halides and arylboronic acids, a process that could be relevant for synthesizing derivatives of the compound . Such methodologies are crucial for the pharmaceutical industry, highlighting the compound's utility in drug synthesis and development (Kantam et al., 2013).

properties

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O/c1-17-13-3-2-11(14)8-10(13)9-16-6-4-12(15)5-7-16/h2-3,8,12H,4-7,9,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKBPCCODRGXDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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